

# An In-depth Technical Guide to 3,3-Dimethoxypropanoic Acid

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## Compound of Interest

Compound Name: 3,3-dimethoxypropanoic Acid

Cat. No.: B1279342

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## Abstract

This technical guide provides a comprehensive overview of **3,3-dimethoxypropanoic acid**, a bifunctional organic compound with potential applications in organic synthesis and drug development. The document details its chemical structure, physicochemical properties, and a proposed synthetic pathway. Furthermore, it explores its prospective role as a versatile building block in medicinal chemistry, leveraging the unique characteristics of its acetal and carboxylic acid functionalities. While experimental spectroscopic data for this specific molecule is not widely available, this guide presents predicted spectral characteristics based on its structure and data from analogous compounds. All quantitative data is summarized for clarity, and a detailed experimental protocol for its synthesis via hydrolysis is provided.

## Chemical Structure and Properties

**3,3-Dimethoxypropanoic acid** is a carboxylic acid containing a dimethyl acetal group at the C-3 position. This structure imparts both acidic reactivity from the carboxyl group and stability under basic conditions due to the acetal functionality, which can be cleaved under acidic conditions.

Chemical Structure:

## Physicochemical and Spectral Data

Quantitative data for **3,3-dimethoxypropanoic acid** is summarized in the tables below. It is important to note that while some physical properties have been estimated, readily available experimental spectroscopic data is limited. The spectral characteristics provided are predicted based on the functional groups present in the molecule.

Table 1: Physicochemical Properties of **3,3-Dimethoxypropanoic Acid**

Property	Value	Source
CAS Number	6191-98-6	Inferred from Supplier Data
Molecular Formula	C <sub>5</sub> H <sub>10</sub> O <sub>4</sub>	Supplier Data
Molecular Weight	134.13 g/mol	Supplier Data
Appearance	Not specified (likely a liquid or low-melting solid)	-
Boiling Point	~199-217 °C (Predicted)	Public Databases
Density	~1.09 g/cm <sup>3</sup> (Predicted)	Public Databases
Water Solubility	High (Predicted due to polar groups)	Chemical Principles

Table 2: Predicted Spectroscopic Data for **3,3-Dimethoxypropanoic Acid**

Spectroscopy	Predicted Chemical Shifts / Frequencies	Assignment
<sup>1</sup> H NMR	~10-12 ppm (singlet, 1H)	-COOH
~4.5-5.0 ppm (triplet, 1H)	-CH(OCH <sub>3</sub> ) <sub>2</sub>	
~3.3 ppm (singlet, 6H)	-OCH <sub>3</sub>	
~2.6 ppm (doublet, 2H)	-CH <sub>2</sub> -	
<sup>13</sup> C NMR	~175 ppm	C=O
~102 ppm	-CH(OCH <sub>3</sub> ) <sub>2</sub>	
~53 ppm	-OCH <sub>3</sub>	
~40 ppm	-CH <sub>2</sub> -	
IR Spectroscopy	3300-2500 cm <sup>-1</sup> (broad)	O-H stretch (carboxylic acid)
~1710 cm <sup>-1</sup> (strong)	C=O stretch (carboxylic acid)	
1200-1000 cm <sup>-1</sup> (strong)	C-O stretch (acetal and acid)	
Mass Spectrometry	Molecular Ion (M <sup>+</sup> ): 134.0579	C <sub>5</sub> H <sub>10</sub> O <sub>4</sub>
Key Fragments: [M-OCH <sub>3</sub> ] <sup>+</sup> , [M-COOH] <sup>+</sup>		
	Loss of methoxy, carboxyl	

## Synthesis of 3,3-Dimethoxypropanoic Acid

The most direct synthetic route to **3,3-dimethoxypropanoic acid** is the hydrolysis of its corresponding methyl ester, methyl 3,3-dimethoxypropionate. This reaction can be catalyzed by either acid or base.

## Experimental Protocol: Base-Catalyzed Hydrolysis of Methyl 3,3-Dimethoxypropionate

This protocol describes a standard procedure for the saponification of the methyl ester to yield the carboxylate salt, followed by acidification to obtain the final product.

#### Materials:

- Methyl 3,3-dimethoxypropionate
- Methanol
- Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
- Deionized water
- Hydrochloric acid (HCl), 1 M
- Diethyl ether or Ethyl acetate
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Round-bottom flask with reflux condenser
- Magnetic stirrer and stir plate
- Separatory funnel
- Rotary evaporator

#### Procedure:

- Reaction Setup: In a round-bottom flask, dissolve methyl 3,3-dimethoxypropionate (1.0 eq) in methanol (5-10 volumes).
- Saponification: To the stirred solution, add an aqueous solution of sodium hydroxide (1.1-1.5 eq) in deionized water.
- Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
  - Cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.

- Dilute the remaining aqueous solution with deionized water and wash with diethyl ether or ethyl acetate to remove any unreacted starting material.
- Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by the slow addition of 1 M HCl.
- Extraction: Extract the acidified aqueous layer with three portions of diethyl ether or ethyl acetate.
- Drying and Concentration: Combine the organic extracts, dry over anhydrous  $\text{MgSO}_4$  or  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield **3,3-dimethoxypropanoic acid**.

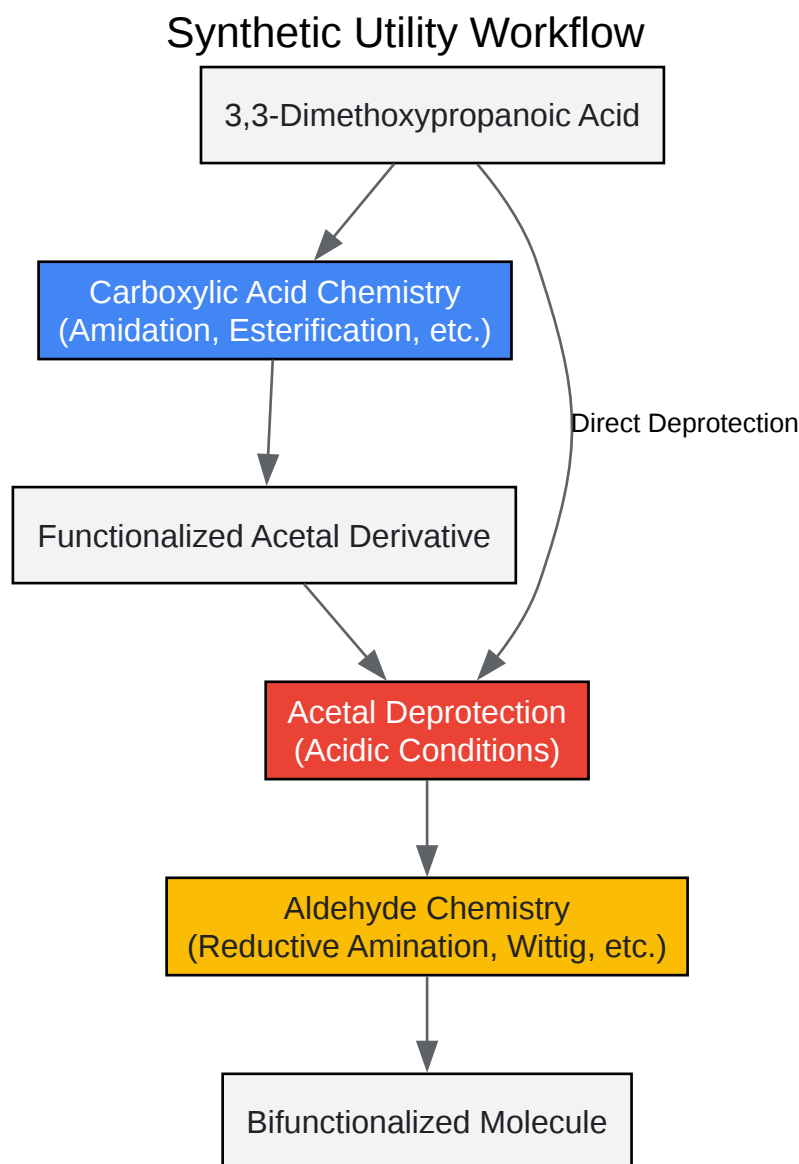
## Applications in Research and Drug Development

While specific applications of **3,3-dimethoxypropanoic acid** are not extensively documented, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis.

## Role as a Bifunctional Building Block

The presence of both a carboxylic acid and a protected aldehyde (in the form of an acetal) makes this molecule a valuable synthon. The carboxylic acid can undergo standard transformations such as esterification, amidation, and reduction. The acetal group is stable to many reaction conditions, particularly basic and nucleophilic reagents, but can be readily deprotected under acidic conditions to reveal a reactive aldehyde functionality.

The logical workflow for utilizing **3,3-dimethoxypropanoic acid** as a synthetic building block is depicted below.



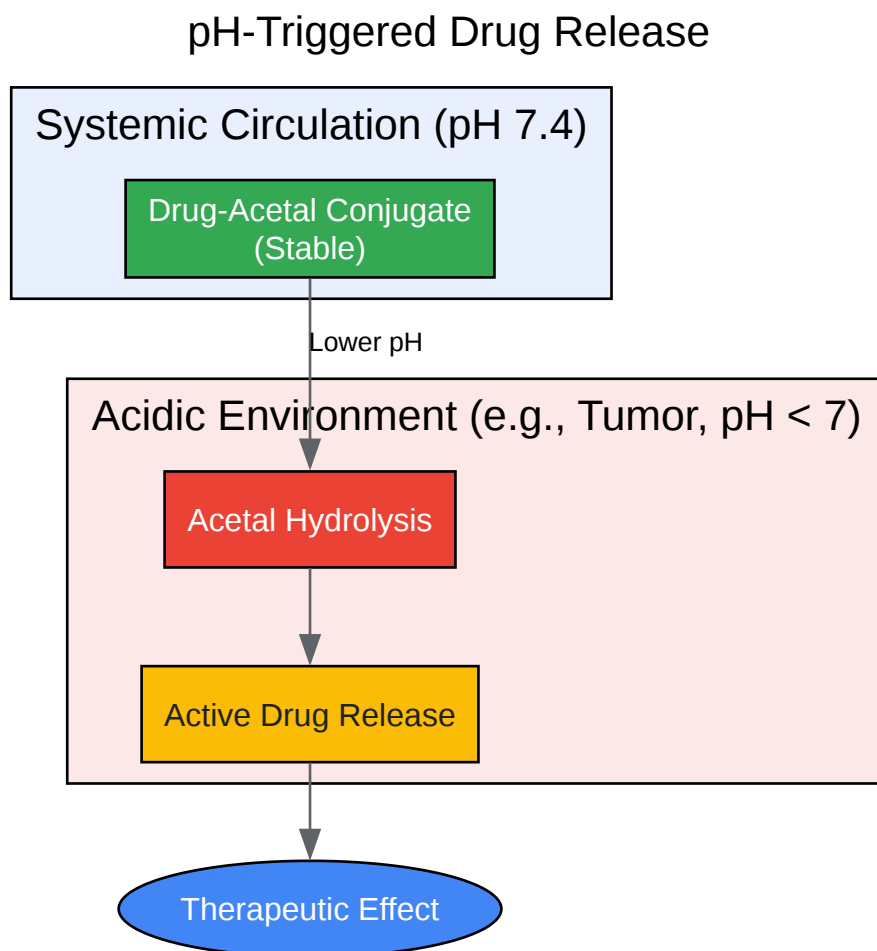
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Caption: Synthetic pathways utilizing **3,3-dimethoxypropanoic acid**.

## Potential in pH-Sensitive Drug Delivery

Acetals are known to be labile under acidic conditions, a property that is exploited in the design of pH-sensitive drug delivery systems.[1] The acetal moiety in **3,3-dimethoxypropanoic acid** could be incorporated into a larger drug molecule or a polymer backbone. In the acidic environment of tumor tissues or endosomes, the acetal would hydrolyze, leading to the release of the active agent.

The signaling pathway for such a hypothetical pH-triggered drug release is illustrated below.



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Caption: Mechanism of pH-sensitive drug release via an acetal linker.

## Conclusion

**3,3-Dimethoxypropanoic acid** represents a promising, albeit under-characterized, chemical entity for applications in synthetic and medicinal chemistry. Its bifunctional nature allows for orthogonal chemical modifications, making it a valuable building block for the synthesis of complex molecules. Further research into its reactivity and the biological activity of its derivatives could unlock its full potential in drug discovery and development, particularly in the area of targeted drug delivery. This guide serves as a foundational resource for researchers interested in exploring the utility of this versatile compound.

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## References

- 1. Acetals as pH-sensitive linkages for drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
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